molecular formula C21H21ClN4O2 B10846559 2-(4-chlorophenoxy)-N-(4-methyl-2-(pyrrolidin-1-yl)quinazolin-6-yl)acetamide

2-(4-chlorophenoxy)-N-(4-methyl-2-(pyrrolidin-1-yl)quinazolin-6-yl)acetamide

Cat. No.: B10846559
M. Wt: 396.9 g/mol
InChI Key: MXDQNCXNQJMIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of ADS-103253 involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of the indole core, followed by the introduction of the 4-chlorobenzyl and 5-fluoro groups. The final step involves the addition of the 2,2-dimethylpropanoic acid moiety. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

ADS-103253 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ADS-103253 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of thromboxane A2 receptor antagonists.

    Biology: It is used to study the biological effects of thromboxane A2 receptor antagonists.

    Medicine: It has potential therapeutic applications in the treatment of conditions related to thromboxane A2 receptor activity, such as cardiovascular diseases.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

ADS-103253 exerts its effects by selectively binding to and inhibiting the thromboxane A2 receptor. This inhibition prevents the receptor from mediating its usual biological effects, such as platelet aggregation and vasoconstriction. The molecular targets and pathways involved include the thromboxane A2 receptor and its downstream signaling pathways .

Comparison with Similar Compounds

ADS-103253 is unique in its potent and selective inhibition of the thromboxane A2 receptor. Similar compounds include:

ADS-103253 stands out due to its high potency and selectivity for the thromboxane A2 receptor, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-methyl-2-pyrrolidin-1-ylquinazolin-6-yl)acetamide

InChI

InChI=1S/C21H21ClN4O2/c1-14-18-12-16(24-20(27)13-28-17-7-4-15(22)5-8-17)6-9-19(18)25-21(23-14)26-10-2-3-11-26/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,27)

InChI Key

MXDQNCXNQJMIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N3CCCC3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.